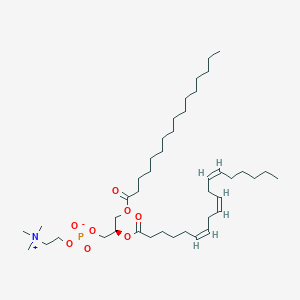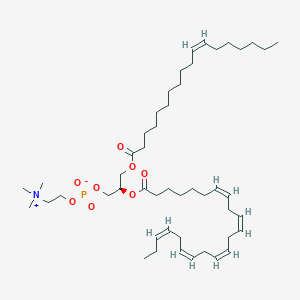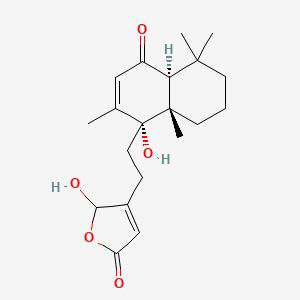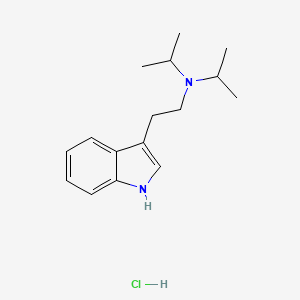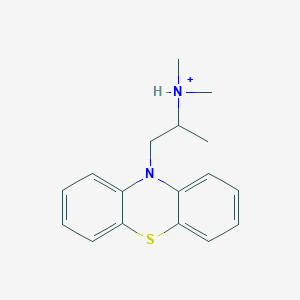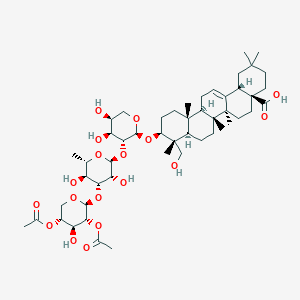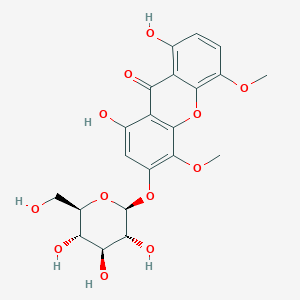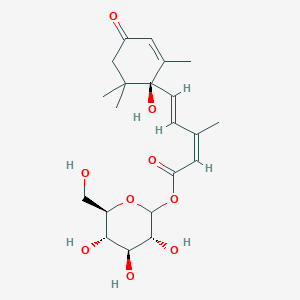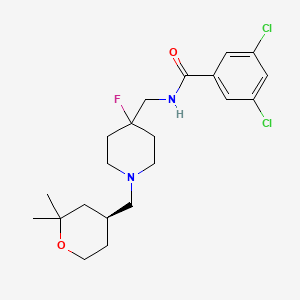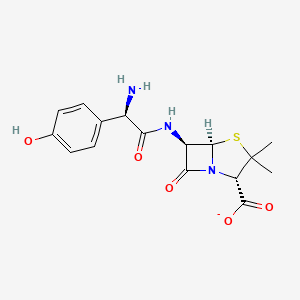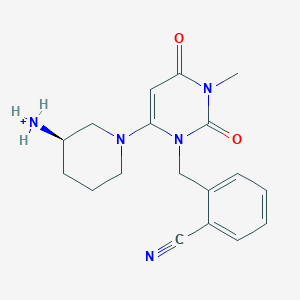
Alogliptin(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alogliptin(1+) is an organic cation obtained by protonation of the primary amino function of alogliptin. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of an alogliptin.
Aplicaciones Científicas De Investigación
Inhibitor of Dipeptidyl Peptidase IV (DPP-4)
Alogliptin is recognized as a potent, selective inhibitor of the serine protease dipeptidyl peptidase IV (DPP-4). This enzyme plays a critical role in glucose metabolism, and its inhibition by alogliptin leads to improved blood glucose control in animal models of diabetes (Feng et al., 2007). Alogliptin's selectivity and efficacy in inhibiting DPP-4 make it a significant therapeutic agent in diabetes management.
Enhancing Glucagon-like Peptide and Glucose-dependent Insulinotropic Polypeptide
Alogliptin elevates levels of incretin hormones like glucagon-like peptide (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for enhancing insulin secretion and glucose homeostasis. Alogliptin, by preventing their degradation, contributes significantly to the management of type 2 diabetes (Andukuri et al., 2009).
Treatment of Type 2 Diabetes
Alogliptin has been extensively studied and is effective as a treatment for type 2 diabetes, either as monotherapy or in combination with other antidiabetic agents like metformin, thiazolidinediones, sulfonylureas, and insulin. Its role in controlling blood glucose levels and being well-tolerated makes it an important option in diabetes treatment (Pratley, 2009).
Impact on Insulin Sensitivity and Longevity
Alogliptin has been shown to improve insulin sensitivity and attenuate functionality decline in mice on a high-fat diet. Its long-term intervention takes beneficial effects associated with longevity, including decreased organ pathology, preserved mitochondrial function, and reduced oxidative stress (Zhu et al., 2019).
Neurovascular Protective Effects
In studies involving a murine model of stroke, alogliptin demonstrated neurovascular protective effects. It ameliorated cerebral infarction and restored the expression of endothelial tight junction proteins, indicating its potential in protecting against brain injury post-stroke (Hao et al., 2019).
Cardiovascular Safety in Type 2 Diabetes
In patients with type 2 diabetes who had experienced an acute coronary syndrome, alogliptin did not increase the rates of major adverse cardiovascular events compared to placebo. This indicates its cardiovascular safety profile in a high-risk diabetic population (White et al., 2013).
Propiedades
Nombre del producto |
Alogliptin(1+) |
|---|---|
Fórmula molecular |
C18H22N5O2+ |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]azanium |
InChI |
InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/p+1/t15-/m1/s1 |
Clave InChI |
ZSBOMTDTBDDKMP-OAHLLOKOSA-O |
SMILES isomérico |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)[NH3+] |
SMILES canónico |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
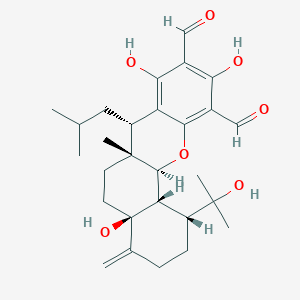
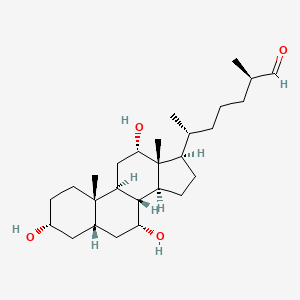
![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)
